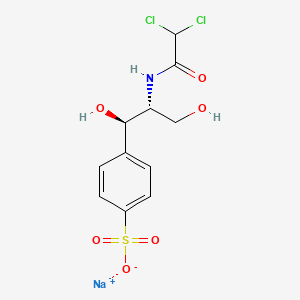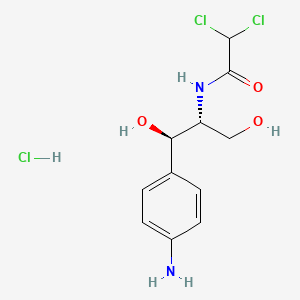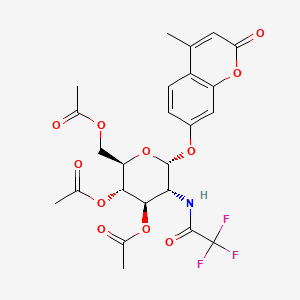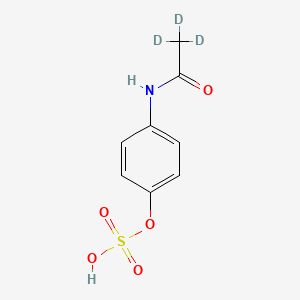
4-Acetaminophen-d3 Sulfate
Vue d'ensemble
Description
4-Acetaminophen-d3 Sulfate is a deuterium-labeled metabolite of acetaminophen, commonly known as paracetamol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of acetaminophen and its metabolites in biological samples. The incorporation of deuterium atoms into the acetaminophen molecule allows for precise tracking and measurement during pharmacokinetic and metabolic studies .
Applications De Recherche Scientifique
4-Acetaminophen-d3 Sulfate is widely used in scientific research for:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Profiling: Identifying and quantifying acetaminophen metabolites in biological samples.
Toxicology: Studying the toxic effects of acetaminophen and its metabolites on liver cells.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and NMR spectroscopy for accurate quantification
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Acetaminophen-d3 Sulfate. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers A paper titled “Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study” provides compelling evidence for genetic variance in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively .
Mécanisme D'action
Target of Action
4-Acetaminophen-d3 Sulfate, a deuterium-labeled derivative of 4-Acetaminophen Sulfate , shares the same primary targets as its parent compound, Acetaminophen . Acetaminophen primarily acts on the central nervous system and interferes with pain impulses .
Mode of Action
It is believed that they inhibit the synthesis of prostaglandins in the central nervous system by blocking the enzyme cyclooxygenase . This results in a decrease in the formation of pain mediators .
Biochemical Pathways
Acetaminophen is metabolized in the liver, and to a lesser extent in the kidney and intestine . The major metabolic pathways are glucuronidation and sulfation, which convert the drug into pharmacologically inactive metabolites . A minor fraction of the drug is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is highly reactive and can bind to sulfhydryl groups .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of its parent compound, Acetaminophen . After administration, Acetaminophen is primarily metabolized in the liver. The central and peripheral volume distributions were found to be 7.87 and 8.87 L/70 kg, respectively . The estimated clearance (CL) was 0.58 L/h/70 kg .
Result of Action
The primary therapeutic effects of Acetaminophen and its derivatives are analgesia (pain relief) and antipyresis (fever reduction) . These effects are achieved through the inhibition of prostaglandin synthesis in the central nervous system, which in turn reduces pain and fever .
Analyse Biochimique
Biochemical Properties
4-Acetaminophen-d3 Sulfate interacts with various enzymes and proteins in the body. It is primarily metabolized by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) through glucuronidation and sulfation . A small portion is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .
Cellular Effects
The reactive intermediate formed from this compound can deplete liver glutathione (GSH) and modify cellular proteins . This leads to oxidative stress and mitochondrial damage . The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to a reactive metabolite by CYP2E1 and other cytochrome P450 enzymes . This metabolite can bind to sulfhydryl groups, leading to the depletion of liver glutathione (GSH) and modification of cellular proteins . This results in oxidative stress and mitochondrial damage .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the primary therapeutic effect of N-acetylcysteine (NAC), an antidote for Acetaminophen overdose, is the replenishment of glutathione (GSH), which can scavenge the reactive metabolite of Acetaminophen . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, administered orally every 8 hours . Concerns about toxicity with inappropriate administration limit the use of Acetaminophen in dogs .
Metabolic Pathways
This compound is involved in several metabolic pathways. Most of the drug is eliminated by glucuronidation and sulfation, reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some of it is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
It is known that the reactive metabolite formed from Acetaminophen can cause oxidative stress and mitochondrial damage , suggesting that it may localize to the mitochondria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The acetylation reaction is typically carried out in a water bath at approximately 85°C, using acetic anhydride and 4-aminophenol as starting materials . The crude acetaminophen is then purified through recrystallization.
Industrial Production Methods
Industrial production of 4-Acetaminophen-d3 Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetaminophen-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates.
Reduction: Typically involves the reduction of the nitro group to an amine.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various acetaminophen derivatives, such as N-acetyl-p-benzoquinone imine (NAPQI) during oxidation, which is a known hepatotoxic metabolite .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetaminophen Sulfate: The non-deuterated analog of 4-Acetaminophen-d3 Sulfate.
N-(4-Hydroxyphenyl)acetamide Sulfate-d3 Sodium: Another deuterium-labeled analog used in similar research applications
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and toxicological research, offering insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670070 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-78-8 | |
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
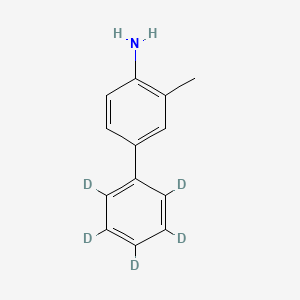
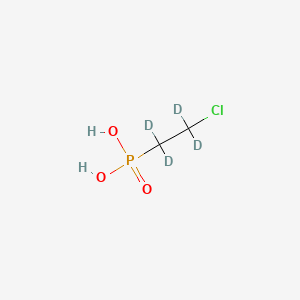
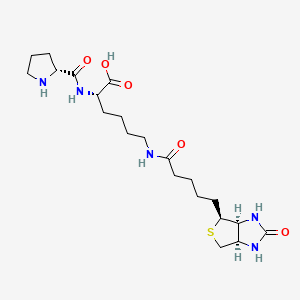
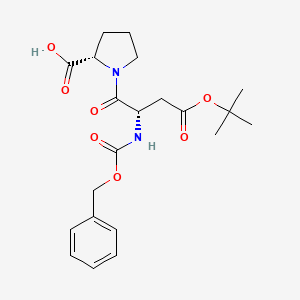

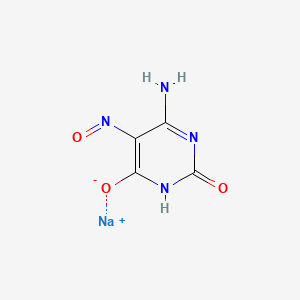
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)


